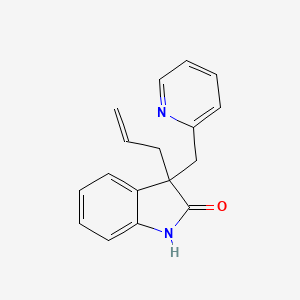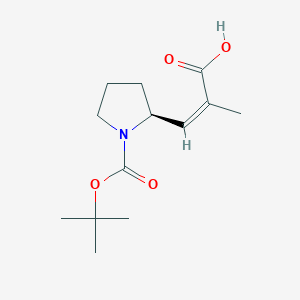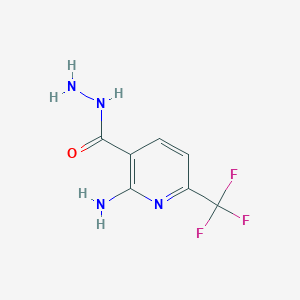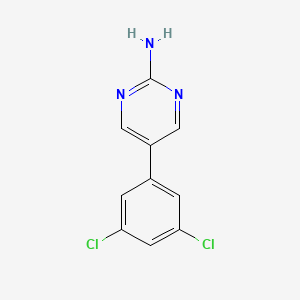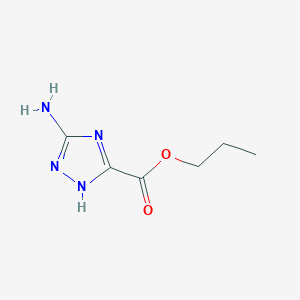
propyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then undergoes nucleophilic ring opening and subsequent recyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up with appropriate equipment to ensure efficient and consistent production. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of propyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of enzymatic pathways. For example, it may inhibit kinases or other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the study of hydrogen bonding interactions and thermal stability.
1,2,3-Triazoles: Widely used in medicinal chemistry for their biological activities
Uniqueness
Propyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C6H10N4O2 |
|---|---|
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
propyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C6H10N4O2/c1-2-3-12-5(11)4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) |
InChI-Schlüssel |
OUCSWPNQDCEJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=NC(=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






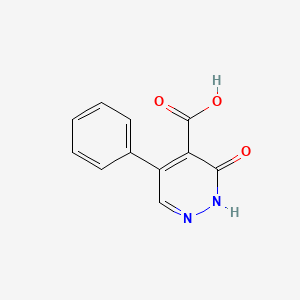
![5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol](/img/structure/B13109620.png)

